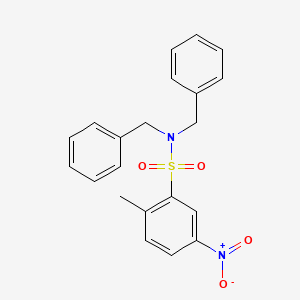![molecular formula C19H20N2O3 B3938883 (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3938883.png)
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Übersicht
Beschreibung
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as DPNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone exerts its effects by binding to the GPER, which is located on the cell membrane. This binding activates downstream signaling pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to have a wide range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of gene expression, and the promotion of cell proliferation and migration. These effects make (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone a valuable tool for researchers studying various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high potency and selectivity for the GPER. This allows researchers to study the specific effects of GPER activation without interference from other signaling pathways. However, one limitation of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research involving (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the study of the role of GPER in various disease states, such as cancer and cardiovascular disease. Additionally, researchers may explore the use of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone as a potential therapeutic agent for these and other conditions. Other potential future directions include the development of new synthetic methods for (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and the exploration of its effects on other signaling pathways and physiological processes.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). This compound has been found to be a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), which is involved in a wide range of physiological processes, including cell proliferation, migration, and survival.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)15-6-8-17(18(12-15)21(23)24)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOUPJRQXBXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938810.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3938812.png)
![3-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938816.png)
![2-(4-morpholinyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B3938825.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B3938838.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3938844.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938850.png)
![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3938859.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B3938870.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)
![1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)

![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)